Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester
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Overview
Description
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is a chemical compound that combines the structural features of succinic acid and benzofuran derivatives Succinic acid is a dicarboxylic acid that plays a significant role in the citric acid cycle, while benzofuran derivatives are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester typically involves the esterification of succinic acid with an appropriate benzofuran derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an organic solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The succinic acid component can participate in metabolic pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Succinic acid esters: Other esters of succinic acid with different alcohols or phenols.
Benzofuran derivatives: Compounds containing the benzofuran ring with various substituents.
Uniqueness
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is unique due to the combination of succinic acid and benzofuran structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
3607-35-0 |
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Molecular Formula |
C19H15ClO5 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[1-benzofuran-2-yl-(4-chlorophenyl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15ClO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22) |
InChI Key |
XIRZHWFBGLWVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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